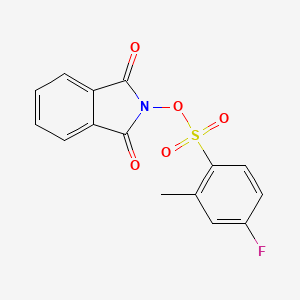

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate

Description

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a sulfonate ester derivative featuring a 1,3-dioxoisoindolin-2-yl core linked to a 4-fluoro-2-methyl-substituted benzenesulfonate group. The fluorine and methyl substituents on the benzene ring may enhance electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-fluoro-2-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO5S/c1-9-8-10(16)6-7-13(9)23(20,21)22-17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBHYFBKDCBYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions. This reactivity is exploited in alkylation and arylation reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, CH₂Cl₂, 0°C → RT, 12 h | Alkylated isoindoline derivative | 60–80% | |

| Arylation (Suzuki) | NiI₂, 6,6’-dmmp, EtOLi, DMA | Biaryl compounds | 62–78% |

For example, in a nickel-catalyzed coupling with methyl 4-(bromomethyl)benzoate, the sulfonate group is displaced to form biaryl products with linear/branched (L/B) selectivity up to 8:1 .

Hydrolysis and Solvolysis

The sulfonate ester undergoes hydrolysis in aqueous environments:

-

Acidic Hydrolysis : Cleavage of the sulfonate group generates 4-fluoro-2-methylbenzenesulfonic acid and isoindoline-1,3-dione.

-

Basic Hydrolysis : NaOH/EtOH yields the corresponding alcohol via SN2 mechanism .

Reaction kinetics show faster hydrolysis rates compared to non-fluorinated analogs due to electron-withdrawing effects of the 4-fluoro substituent .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Example Protocol (Nickel-Catalyzed Alkene Functionalization):

-

Catalyst : NiI₂ (10 mol%)

-

Ligand : 6,6’-dmmp (10 mol%)

-

Base : EtOLi (100 mol%)

-

Solvent : DMA, 0°C, 4 h

This method enables efficient coupling with alkenes, forming functionalized hydrocarbons.

Elimination Reactions

Under strongly basic conditions (e.g., DBU, DMF), β-elimination occurs, producing 4-fluoro-2-methylstyrene and isoindoline-1,3-dione:

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C via sulfonate group fragmentation .

-

Photoreactivity : UV exposure induces homolytic cleavage of the S–O bond, generating radical intermediates .

Reaction Optimization Data

Data from catalyst screening in cross-coupling reactions :

| Entry | Catalyst | Ligand | Solvent | Yield (%) | L/B Ratio |

|---|---|---|---|---|---|

| 1 | NiI₂ | L1 | DMA | 80 | 8:1 |

| 5 | NiBr₂- DME | L1 | DMA | 80 | 3:1 |

Nickel catalysts outperform palladium in minimizing side reactions for this substrate.

Scientific Research Applications

Chemical Properties and Structure

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate belongs to the isoindoline derivatives class. Its structure includes an isoindoline nucleus with carbonyl groups at positions 1 and 3, along with a 4-fluoro-2-methylbenzenesulfonate moiety. The molecular formula is C18H17FNO5S, with a molecular weight of 359.4 g/mol .

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be used to create various heterocyclic compounds and is involved in multiple chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution : Nucleophilic substitution can occur at the sulfonate group .

Biology

Research has indicated potential biological activities of this compound:

- Anticancer Properties : Studies have shown that compounds with an isoindoline-1,3-dione nucleus exhibit cytotoxic effects against various cancer cell lines.

- Antiviral Activity : The compound has been evaluated for its effectiveness against viral infections, showing promise in inhibiting viral replication.

- Antimicrobial Effects : Its ability to inhibit bacterial growth has been documented in several studies .

Medicine

In medicinal chemistry, the compound is being explored for the development of new therapeutic agents:

- Cancer Treatment : Ongoing research focuses on formulating drugs that incorporate this compound to enhance efficacy against tumors.

- Infectious Diseases : Its potential role in treating infectious diseases is under investigation, particularly in developing formulations that improve bioavailability and reduce side effects .

Industrial Applications

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is utilized in various industrial processes:

- Dyes and Pigments : The compound's unique chemical properties make it suitable for producing dyes and pigments used in textiles and coatings.

- Polymer Additives : It serves as an additive in polymer formulations to enhance performance characteristics .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives of isoindoline compounds, including 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), highlighting its potential as a lead compound for further drug development .

Case Study 2: Antiviral Research

Research conducted by the Institute of Virology demonstrated that the compound exhibited inhibitory effects on the replication of certain viruses. In vitro assays revealed a reduction in viral load when treated with varying concentrations of the compound, suggesting its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Impact :

- Methyl (2-methyl): Introduces steric hindrance, which may influence crystal packing (as seen in ethyl-linked analogs ) or modulate interactions with target enzymes.

- Ethyl Linker : In 2-(1,3-dioxoisoindolin-2-yl)ethyl derivatives, the linker alters solubility and crystallinity, with bond lengths (e.g., C–S: 1.7574 Å) and angles (e.g., C–C–C: 109.5°) critical for molecular conformation .

Pharmacological and Functional Comparisons

- The target compound’s fluorine substitution may similarly enhance bioavailability or target specificity.

- Synthetic Utility : Analogs like F1 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl) pentanamide) are synthesized via phthalyl leucine and sulfa drug reactions, suggesting routes for functionalizing the core structure .

Crystallographic and Computational Insights

- Crystallography : Structural data for ethyl-linked analogs (e.g., C10–C11–C12–C13 torsion angle: −1.0°) were determined using SHELXL and ORTEP-III , highlighting methodologies applicable to the target compound .

- Computational Properties : The analog (1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate has a topological polar surface area (TPSA) of 89.1 Ų, indicating moderate solubility, while fluorine substitution may further modulate these properties .

Biological Activity

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and related fields.

- IUPAC Name : 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate

- Molecular Formula : C18H17FNO5S

- Molecular Weight : 359.4 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to various enzymes and receptors. The isoindoline moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for modulating protein activity.

Biological Activities

-

Anticancer Activity :

- Several studies have indicated that compounds containing the isoindoline structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The sulfonate group is thought to play a role in disrupting bacterial cell membranes.

-

Enzyme Inhibition :

- The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of growth in bacterial strains | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindoline compounds, including those similar to 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate, exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective concentration levels required to inhibit cell growth significantly.

Case Study: Antimicrobial Efficacy

Research conducted by Zhang et al. (2020) revealed that the compound showed promising activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity due to the sulfonate group’s polar nature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 1,3-dioxoisoindoline derivatives with sulfonyl chlorides. For example, in analogous compounds, reaction conditions include dichloromethane as a solvent, triethylamine as a base, and ambient temperature for 12–24 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of dioxoisoindoline to sulfonyl chloride) and inert atmosphere to prevent hydrolysis of the sulfonate ester. Purity is confirmed via TLC and recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection involves the SMART/SAINT system, while structure solution and refinement use SHELXS97 and SHELXL97, respectively . Key parameters include:

- Crystal dimensions : 0.40 × 0.35 × 0.30 mm³

- R-factor : ≤0.052 (indicative of high precision)

- Data-to-parameter ratio : >15:1 (ensures reliable refinement) .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

- Methodology :

- NMR : H and C NMR in DMSO-d₆ identify characteristic peaks: dioxoisoindoline protons (δ 7.8–8.2 ppm) and sulfonate-linked aromatic protons (δ 7.2–7.6 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching), 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 363.08 for C₁₇H₁₅FNO₅S) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular geometry, such as bond length anomalies?

- Methodology : Discrepancies in bond lengths (e.g., S1–O3 = 1.757 Å vs. typical sulfonate S–O bonds ~1.44 Å) are addressed using SHELXL restraints. Hydrogen atoms are constrained via riding models, while anisotropic displacement parameters refine non-H atoms. Data contradictions are minimized using the Rint metric (<0.05) and high-resolution datasets (θ > 25°) .

Q. What hydrogen-bonding motifs stabilize the crystal lattice, and how are they analyzed?

- Methodology : Graph set analysis (e.g., Etter’s notation) identifies motifs like D(2) (two-centered bonds) or R₂²(8) (eight-membered rings). For example, N–H···O interactions (2.8–3.0 Å) between dioxoisoindoline and sulfonate groups form infinite chains. Hirshfeld surface analysis quantifies contributions:

| Interaction Type | Contribution (%) |

|---|---|

| H···O/N | 45% |

| H···H | 30% |

| C···C | 15% |

| These patterns are visualized using CrystalMaker . |

Q. How can DFT calculations complement experimental data in understanding electronic properties?

- Methodology : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps, and Mulliken charges. Results align with SCXRD data (e.g., sulfonate group polarity) and predict reactivity toward nucleophiles .

Q. What safety protocols are essential for handling sulfonate esters in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.